molecular formula C9H9BrF3N B13949476 N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine

N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine

Cat. No.: B13949476
M. Wt: 268.07 g/mol
InChI Key: OVCKDMKKFALWFJ-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine is an organic compound characterized by the presence of a bromobenzyl group, a trifluoromethyl group, and a methylamine group

Preparation Methods

The synthesis of N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4-bromobenzyl chloride with N-methyltrifluoromethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromobenzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products. .

Scientific Research Applications

N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

N-(4-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine can be compared with similar compounds such as:

    4-bromobenzyl chloride: Similar in structure but lacks the trifluoromethyl and methylamine groups.

    4-bromobenzyl bromide: Contains a bromine atom instead of a trifluoromethyl group.

    N-(4-bromobenzyl)-N-methylmethanamine: Lacks the trifluoromethyl group.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1,1,1-trifluoro-N-methylmethanamine

InChI

InChI=1S/C9H9BrF3N/c1-14(9(11,12)13)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3

InChI Key

OVCKDMKKFALWFJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)Br)C(F)(F)F

Origin of Product

United States

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